molecular formula C23H20N2O6S B6093035 3-[[3-[(3-Acetylphenyl)sulfamoyl]-4-methylbenzoyl]amino]benzoic acid

3-[[3-[(3-Acetylphenyl)sulfamoyl]-4-methylbenzoyl]amino]benzoic acid

Cat. No.: B6093035
M. Wt: 452.5 g/mol
InChI Key: VHYVSELSLMBVGA-UHFFFAOYSA-N
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Description

3-[[3-[(3-Acetylphenyl)sulfamoyl]-4-methylbenzoyl]amino]benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylphenyl group, a sulfamoyl group, and a benzoylamino group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-[(3-Acetylphenyl)sulfamoyl]-4-methylbenzoyl]amino]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-acetylbenzenesulfonamide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 3-aminobenzoic acid to yield the final product. The reaction conditions often include solvents like dichloromethane and methanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[[3-[(3-Acetylphenyl)sulfamoyl]-4-methylbenzoyl]amino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

3-[[3-[(3-Acetylphenyl)sulfamoyl]-4-methylbenzoyl]amino]benzoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein binding. Its functional groups make it suitable for labeling and detection in various assays.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[[3-[(3-Acetylphenyl)sulfamoyl]-4-methylbenzoyl]amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites on enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways or signal transduction processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[[3-[(3-Acetylphenyl)sulfamoyl]-4-methylbenzoyl]amino]benzoic acid include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

3-[[3-[(3-acetylphenyl)sulfamoyl]-4-methylbenzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6S/c1-14-9-10-17(22(27)24-19-7-4-6-18(12-19)23(28)29)13-21(14)32(30,31)25-20-8-3-5-16(11-20)15(2)26/h3-13,25H,1-2H3,(H,24,27)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYVSELSLMBVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)S(=O)(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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